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Compound of Interest

2-(4-
Compound Name:

Methoxyphenyl)malondialdehyde

Cat. No.: B1334422

For researchers, scientists, and professionals in drug development, this document provides a
comprehensive overview of the spectroscopic data and a plausible synthetic pathway for the
versatile chemical intermediate, 2-(4-methoxyphenyl)malondialdehyde. This compound, with
the Chemical Abstracts Service (CAS) registry number 65192-28-1 and molecular formula
C10H1003, is a key building block in the synthesis of various heterocyclic compounds and
other complex organic molecules.[1][2]

Spectroscopic Data

A thorough analysis of 2-(4-methoxyphenyl)malondialdehyde requires a detailed
characterization using various spectroscopic techniques. While a complete set of
experimentally verified data is not readily available in publicly accessible literature, the following
tables summarize the available and predicted data to guide researchers in their analytical
endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic
molecules. The following tables present the known and predicted NMR data for 2-(4-
methoxyphenyl)malondialdehyde.
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Table 1: 13C NMR Spectroscopic Data

Predicted Chemical Shift Experimental Chemical Shift
(ppm) (ppm)

Atom

C=0 (Aldehyde)

C-2

C-1' (ipso-C)

C-2', C-¢'

C-3, C-5

c-4'

-OCH3

Experimental data for a
spectrum recorded in DMSO-
d6 is noted in the SpectraBase
database (ID: AN62gOjhQO0p),
however, specific chemical
shift values require database

access for verification.[3]

Table 2: 1H NMR Spectroscopic Data
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Predicted Chemical
Shift (ppm)

Proton

Predicted Coupling

Predicted Multiplicity
Constant (Hz)

-CHO

H-2

H-2', H-6'

H-3', H-5'

-OCH3

Note: Predicted
values are based on
computational models
and analysis of similar
structures.
Experimental

verification is required.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a

molecule. The characteristic absorption bands expected for 2-(4-

methoxyphenyl)malondialdehyde are listed below.

Table 3: IR Spectroscopic Data

Functional Group

Expected Wavenumber Range (cm-1)

C-H stretch (aromatic)

3100-3000

C-H stretch (aldehyde)

2850-2750 (typically two bands)

C=0 stretch (aldehyde)

1715-1680

C=C stretch (aromatic)

1600-1450

C-O stretch (aryl ether)

1275-1200 (asymmetric), 1075-1020

(symmetric)
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Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound. While experimental mass spectra are not readily available, predicted data for
various adducts have been calculated.

Table 4: Predicted Mass Spectrometry Data

Adduct Predicted m/z
[M+H]+ 179.07027
[M+Na]+ 201.05221
[M-H]- 177.05571
[M+NH4]+ 196.09681
[M+K]+ 217.02615

Data sourced from PubChemlLite.[4]

Experimental Protocols

A plausible and widely utilized method for the synthesis of aryl-substituted malondialdehydes is
the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated
aromatic ring or a reactive methylene group.

Proposed Synthesis of 2-(4-
Methoxyphenyl)malondialdehyde

A potential synthetic route to 2-(4-methoxyphenyl)malondialdehyde involves the Vilsmeier-
Haack formylation of 4-methoxyphenylacetic acid. The proposed reaction scheme is outlined
below.
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Reactants

Vilsmeier Reagent Reaction

(POCI3 + DMF) Product

Vilsmeier-Haack .
2-(4-Methoxyphenyl)malondialdehyde

@-Methoxyphenylacetic AcicD

Synthesis and Purification

NMR Spectroscopy
(1H & 13C)
(Structural Elucidation)

IR Spectroscopy
(Functional Group ID)

Mass Spectrometry Purity Assessment
(Molecular Weight) (e.g., HPLC, NMR Integration)

Confirmed Structure of
2-(4-Methoxyphenyl)malondialdehyde

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1334422?utm_src=pdf-body-img
https://www.benchchem.com/product/b1334422?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 1. scbt.com [scbt.com]
e 2.2-(4-METHOXYPHENYL)MALONDIALDEHYDE | 65192-28-1 [m.chemicalbook.com]
e 3. spectrabase.com [spectrabase.com]
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» To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-(4-
Methoxyphenyl)malondialdehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1334422#spectroscopic-data-nmr-ir-ms-
of-2-4-methoxyphenyl-malondialdehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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